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molecular formula C12H13ClO2 B608100 INF39

INF39

Cat. No. B608100
M. Wt: 224.68 g/mol
InChI Key: VTAOWWAFBSFWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07354925B2

Procedure details

To a stirred mixture of ethyl 3-(2-chlorophenyl)-2-(diethoxyphosphoryl)propanoate (step 1, 14.6 g, 41.9 mmol) and 37% formaldehyde in water (20 mL) was added a solution of potassium carbonate (17.4 g) in water (80 mL) at the room temperature and the mixture was stirred for 6 h at 90° C. After cooling to room temperature, the mixture was extracted with diethyl ether (300 mL), and then the organic layer washed with brine (100 mL), dried over magnesium sulfate, and evaporated. The residue was purified by column chromatography on silica gel (300 g) eluting with hexane/ethyl acetate (30/1) to afford 6.57 g (70%) of the title compound as a colorless oil:
Name
ethyl 3-(2-chlorophenyl)-2-(diethoxyphosphoryl)propanoate
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH:9](P(OCC)(OCC)=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11].C=O.[C:25](=O)([O-])[O-].[K+].[K+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](=[CH2:25])[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:2.3.4|

Inputs

Step One
Name
ethyl 3-(2-chlorophenyl)-2-(diethoxyphosphoryl)propanoate
Quantity
14.6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(C(=O)OCC)P(=O)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 h at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (300 mL)
WASH
Type
WASH
Details
the organic layer washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (300 g)
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (30/1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(CC(C(=O)OCC)=C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.57 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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